Atf4-IN-1

ATF4 inhibition ER stress Thapsigargin assay

Single-mechanism ISR modulators (e.g., ISRIB) cannot resolve ATF4 suppression from eIF2B activation, confounding mechanistic studies. Atf4-IN-1 (CAS 2991057-76-0) addresses this with validated dual-node pharmacology: • ATF4 IC50: 32.43 nM (HEK-293T protein) with HeLa mRNA cross-validation • eIF2B EC50: 5.844 nM - simultaneous upstream activation • ~2,960-fold therapeutic window (cytotoxicity IC50: 96 μM) for artifact-free assays ≥98% purity, white to off-white powder. Full CoA provided.

Molecular Formula C24H21Cl2N3O4
Molecular Weight 486.3 g/mol
Cat. No. B12370879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtf4-IN-1
Molecular FormulaC24H21Cl2N3O4
Molecular Weight486.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=NN=C(O2)C3=CC4=C(O3)C=CC(=C4)Cl)NC(=O)COC5=CC=C(C=C5)Cl
InChIInChI=1S/C24H21Cl2N3O4/c25-16-3-8-19(9-4-16)31-13-22(30)27-18-6-1-14(2-7-18)23-28-29-24(33-23)21-12-15-11-17(26)5-10-20(15)32-21/h3-5,8-12,14,18H,1-2,6-7,13H2,(H,27,30)
InChIKeySPVSXTFJOVJLPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atf4-IN-1 Overview and Specifications


Atf4-IN-1 (Compound 21, CAS: 2991057-76-0) is a synthetic small molecule that functions both as an inhibitor of activating transcription factor 4 (ATF4) expression and as an activator of eukaryotic initiation factor 2B (eIF2B) [1]. Its molecular formula is C24H21Cl2N3O4 with a molecular weight of 486.35 g/mol, and it is supplied as a white to off-white solid powder with purity ≥98% . The compound emerged from a medicinal chemistry campaign focused on oxadiazole-containing eIF2B activators, with ATF4 inhibition serving as the primary functional readout [1].

ISR pathway studies — dual ATF4 inhibition + eIF2B activation in a single tool compound
Cell-based ER stress context — functional activity validated in Thapsigargin-stimulated HEK-293T
Oxadiazole-series benchmark — reported ATF4-eIF2B dual profile for SAR and mechanistic work

Atf4-IN-1 Comparator Analysis


ATF4-modulating compounds within the integrated stress response (ISR) pathway exhibit divergent pharmacological profiles that preclude simple interchange. While ISRIB (trans-isomer) and ATF4-IN-2 both engage the eIF2B-ATF4 axis, they differ substantially in potency, dual-activity balance, and therapeutic window. ISRIB acts as a pure eIF2B activator with reported ATF4-reporter EC50 values around 5–15 nM depending on cellular context [1], yet lacks the direct ATF4 inhibitory potency that defines Atf4-IN-1. ATF4-IN-2, a close structural analog, exhibits ~47% weaker ATF4 inhibition (IC50: 47.71 nM vs. 32.43 nM) and has no published eIF2B activation data [2]. Substitution without quantitative justification risks introducing confounding variables in dose-response studies, off-target cytotoxicity thresholds, and mechanistic interpretation of dual-pathway engagement.

ISRIB
Pure eIF2B activator; direct ATF4 inhibitory potency in the same Thapsigargin-stimulated cellular assay is not reported, limiting endpoint comparability.
ATF4-IN-2
Structural analog with weaker ATF4 inhibition and no published eIF2B activation data. Dual-activity readouts may shift, and dose-response interpretation may require separate validation.

Atf4-IN-1 Comparative Evidence


ATF4 Inhibition Potency vs. ISRIB

Atf4-IN-1 demonstrates superior ATF4 inhibitory activity compared to ISRIB in Thapsigargin-stimulated HEK-293T cells . This represents a functional cellular assay rather than a cell-free biochemical assay, providing pharmacologically relevant context for compound selection.

ATF4 Inhibition vs ISRIB
Reported
Atf4-IN-1 32.43 nMvsISRIB: lower activity (IC50 not quantified)
Supports ATF4 endpoint selection in Thapsigargin-stimulated HEK-293T
Exact fold difference not reported
ATF4 inhibition ER stress Thapsigargin assay

ATF4 Inhibition Potency vs. ATF4-IN-2

Within the same oxadiazole-containing chemical series reported in ChemMedChem (2024), Atf4-IN-1 (Compound 21) exhibits superior ATF4 inhibitory potency compared to its close structural analog ATF4-IN-2 (Compound 29) [1].

ATF4 Inhibition vs ATF4-IN-2
Reported
Atf4-IN-1 32.43 nMvsATF4-IN-2 47.71 nM
~1.47-fold difference
Supports potency-based selection within oxadiazole series for ATF4 inhibition
Same cellular assay context (HEK-293T, Thapsigargin)
Structure-activity relationship ATF4 inhibitor SAR comparison

Dual eIF2B Activation Activity

Atf4-IN-1 is distinguished from many ATF4-targeting compounds by its concurrent eIF2B activator activity, quantified with an EC50 of 5.844 nM in HEK-293T cells . This dual activity profile (ATF4 inhibition + eIF2B activation) is absent in pure ATF4 inhibitors and provides a unique experimental tool.

eIF2B Activation Activity
Class-level
Atf4-IN-1 EC50 5.844 nMvsISRIB ~5-15 nM; ATF4-IN-2 no data
Unique dual-activity tool for ISR pathway crosstalk studies
eIF2B activation absent in ATF4-IN-2
eIF2B activator dual pharmacology ISR modulator

Cytotoxicity and Therapeutic Window

Atf4-IN-1 exhibits a favorable therapeutic window between ATF4 inhibition and cellular cytotoxicity. The compound inhibits HEK-293T cell proliferation with an IC50 of 96 μM, which is approximately 3,000-fold higher than its ATF4 inhibitory IC50 (32.43 nM) . While ISRIB is described as having minimal cytotoxicity in similar assays, a direct quantitative comparator for ISRIB in this specific proliferation assay is not available in the primary literature .

Cytotoxicity Separation
Reported
~2,960‑fold (96 μM / 32.43 nM)
Supports assay-specific working concentration selection
No direct quantitative comparator in same assay
cytotoxicity therapeutic window selectivity index

DMSO Solubility Profile

Atf4-IN-1 demonstrates good solubility in DMSO at ~8.33 mg/mL (~17.13 mM), enabling preparation of concentrated stock solutions suitable for most in vitro applications . This solubility value provides a practical benchmark for laboratory handling compared to more lipophilic analogs that may require specialized solubilization protocols.

DMSO Solubility
Data to verify
~8.33 mg/mL (~17.13 mM)
Supports concentrated stock preparation for in vitro studies
Ultrasonication recommended
solubility stock preparation formulation

Atf4-IN-1 Scientific Applications


Neurodegenerative Disease Models

Atf4-IN-1 is optimally deployed in neurodegenerative disease models (e.g., Alzheimer's disease, Parkinson's disease, ALS) where simultaneous ATF4 suppression and eIF2B activation is mechanistically desirable. The compound's dual pharmacology addresses the ISR at two distinct nodes — inhibiting the downstream effector ATF4 while potentiating eIF2B activity upstream — a profile not achieved by single-mechanism comparators like ISRIB (eIF2B activation only) or ATF4-IN-2 (weaker ATF4 inhibition, no confirmed eIF2B activation) [1]. Working concentrations should be titrated around the ATF4 IC50 of 32.43 nM, with eIF2B activation expected at sub-10 nM concentrations (EC50 = 5.844 nM) .

ER Stress and UPR Mechanistic Studies

For investigations of endoplasmic reticulum stress and the UPR, Atf4-IN-1 provides a defined pharmacological tool with validated activity in Thapsigargin-stimulated cellular models. The compound's inhibition of ATF4 expression has been demonstrated in both HEK-293T (protein level, IC50 = 32.43 nM) and HeLa cells (mRNA level, 200 nM, 3 h treatment) [1]. This cross-cell-line validation reduces the risk of cell-type-specific artifacts. When compared to ISRIB, Atf4-IN-1's superior ATF4 inhibition in this Thapsigargin-stimulated context makes it the preferred choice for studies where ATF4 suppression is the primary endpoint .

SAR Studies of eIF2B Activators

In medicinal chemistry and SAR programs focused on eIF2B-ATF4 pathway modulators, Atf4-IN-1 (Compound 21) serves as a key benchmark within the oxadiazole series. Its 1.47-fold potency advantage over ATF4-IN-2 (Compound 29) provides a quantitative reference point for evaluating structural modifications [1]. The compound's well-characterized dual activity profile (ATF4 IC50 = 32.43 nM; eIF2B EC50 = 5.844 nM) establishes a baseline against which novel analogs can be compared for potency, dual-activity balance, and therapeutic window .

Low-Cytotoxicity Cellular Stress Assays

Experiments involving prolonged compound exposure or sensitive cell lines benefit from Atf4-IN-1's favorable therapeutic window. With a cytotoxicity IC50 of 96 μM versus an ATF4 inhibitory IC50 of 32.43 nM (~2,960-fold separation), Atf4-IN-1 minimizes the risk of cytotoxicity-driven artifacts at pharmacologically active concentrations [1]. This window supports cleaner interpretation of stress pathway modulation without confounding cell death signals, particularly in assays extending beyond 24 hours or employing primary cell cultures .

Application
Selection Property
Validation Focus
Neurodegenerative disease model studies
Dual ATF4/eIF2B modulation
ISR pathway endpoint validation
ER stress / UPR mechanistic studies
Cross-cell-line ATF4 inhibition context
HEK-293T and HeLa activity confirmation
SAR benchmark for eIF2B activators
Quantified dual-activity profile
Potency and dual-activity ranking
Low-cytotoxicity cellular stress assays
Large cytotoxicity–activity separation
Artifact-free pathway modulation at working concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atf4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.